Lipophilicity-Driven Differentiation: Calculated LogP of the Free Base Compared to Key Ortho-Substituted Benzylamine Analogues
The calculated octanol-water partition coefficient (LogP) of the free base (2-ethyl-6-methylphenyl)methanamine is 2.72 . This value is significantly higher than that of the mono-ortho-substituted comparator 2-methylbenzylamine (LogP ≈ 1.6–1.8 [1]) and moderately higher than 2-ethylbenzylamine (LogP ≈ 2.1–2.3 [2]), while being slightly lower than the more symmetrical 2,6-dimethylbenzylamine (LogP ≈ 2.8–3.0 [3]). The LogP of 2.72 places the compound in a lipophilicity window that is often preferred for blood-brain barrier penetration in CNS drug-discovery programs, offering an intermediate hydrophobicity profile that is not achievable with mono-substituted or fully symmetrical bis-methyl analogues.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.72 |
| Comparator Or Baseline | 2-Methylbenzylamine: LogP ≈ 1.6–1.8; 2-Ethylbenzylamine: LogP ≈ 2.1–2.3; 2,6-Dimethylbenzylamine: LogP ≈ 2.8–3.0 |
| Quantified Difference | ΔLogP ≈ +0.9–1.1 compared with 2-methylbenzylamine; ΔLogP ≈ +0.4–0.6 compared with 2-ethylbenzylamine; ΔLogP ≈ –0.1–0.3 compared with 2,6-dimethylbenzylamine |
| Conditions | Calculated via consensus LogP algorithm (XLogP3); free base form, standard conditions |
Why This Matters
Lipophilicity is a critical determinant of passive membrane permeability, solubility, and metabolic clearance; selecting a benzylamine intermediate with a precisely tuned LogP can accelerate lead optimization and reduce the number of design-make-test cycles.
- [1] PubChem. 2-Methylbenzylamine – Computed Properties. CID 521380. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-28). View Source
- [2] PubChem. 2-Ethylbenzylamine – Computed Properties. CID 119078. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-28). View Source
- [3] PubChem. 2,6-Dimethylbenzylamine – Computed Properties. CID 126881. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-28). View Source
